molecular formula C16H21Cl3N2O5S B11993733 Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate

Katalognummer: B11993733
Molekulargewicht: 459.8 g/mol
InChI-Schlüssel: VWLPQCOYCMZUFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of DIETHYL 3-METHYL-5-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-2,4-THIOPHENEDICARBOXYLATE lies in its specific structural features, such as the presence of the trichloroethyl group and the thiophene ring, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C16H21Cl3N2O5S

Molekulargewicht

459.8 g/mol

IUPAC-Name

diethyl 3-methyl-5-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H21Cl3N2O5S/c1-5-9(22)20-15(16(17,18)19)21-12-10(13(23)25-6-2)8(4)11(27-12)14(24)26-7-3/h15,21H,5-7H2,1-4H3,(H,20,22)

InChI-Schlüssel

VWLPQCOYCMZUFV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.